molecular formula C11H16N2O2 B1497593 Tert-butyl 5-(aminomethyl)nicotinate CAS No. 887579-76-2

Tert-butyl 5-(aminomethyl)nicotinate

Cat. No.: B1497593
CAS No.: 887579-76-2
M. Wt: 208.26 g/mol
InChI Key: RMLLKHGSNWXKGB-UHFFFAOYSA-N
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Description

Tert-butyl 5-(aminomethyl)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butyl ester group attached to the nicotinic acid moiety, with an aminomethyl group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(aminomethyl)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the aminomethyl group. One common method involves the use of tert-butyl alcohol and nicotinic acid in the presence of a strong acid catalyst, such as sulfuric acid, to form tert-butyl nicotinate. The aminomethyl group can then be introduced through a nucleophilic substitution reaction using formaldehyde and ammonia or a primary amine under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(aminomethyl)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 5-(aminomethyl)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-(aminomethyl)nicotinate involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release nicotinic acid, which may act on nicotinic receptors or other biological targets. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-(aminomethyl)nicotinate is unique due to the presence of both the tert-butyl ester and aminomethyl groups, which confer distinct chemical and biological properties. The tert-butyl group provides steric hindrance and lipophilicity, while the aminomethyl group offers additional sites for chemical modification and interaction with biological targets .

Biological Activity

Overview

Tert-butyl 5-(aminomethyl)nicotinate is a derivative of nicotinic acid characterized by a tert-butyl ester and an aminomethyl group at the 5-position of the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity involves exploring its mechanisms of action, interactions with molecular targets, and potential therapeutic applications.

The biological activity of this compound primarily arises from its structural features, which facilitate interactions with various biological targets:

  • Enzyme Interactions : The aminomethyl group can participate in hydrogen bonding and ionic interactions with enzyme active sites, potentially modulating enzymatic activity.
  • Receptor Binding : The compound may influence nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and could lead to neuroprotective effects or modulation of inflammatory responses.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

  • Anti-inflammatory Properties : Derivatives of nicotinic acid have been shown to possess anti-inflammatory effects, which may be relevant for conditions such as arthritis or other inflammatory diseases.
  • Analgesic Effects : Some studies suggest potential analgesic properties, making it a candidate for pain management therapies .

Case Studies and Experimental Evidence

  • Binding Studies : In vitro studies have demonstrated that certain derivatives can effectively bind to nAChRs, leading to enhanced calcium release and subsequent activation of intracellular signaling pathways .
  • Comparative Analysis : A comparative study of structurally similar compounds revealed that variations in side groups significantly affect receptor affinity and biological activity. For instance, modifications in the aminomethyl group can alter solubility and stability, impacting overall efficacy.

Data Table: Biological Activity Comparison

Compound NameStructure FeaturesBiological Activity
This compoundTert-butyl ester, aminomethyl groupAnti-inflammatory, potential analgesic
Tert-butyl 2-(methylamino)nicotinateMethylamino substitutionModulates nAChR activity
Methyl 2-(methylamino)nicotinateMethyl group instead of tert-butylDifferent receptor affinity profiles

Synthesis and Production

The synthesis of this compound typically involves:

  • Esterification : Reaction of nicotinic acid with tert-butyl alcohol in the presence of a catalyst (e.g., sulfuric acid).
  • Aminomethylation : Introduction of the aminomethyl group through nucleophilic substitution using formaldehyde and ammonia or primary amines under basic conditions.

Properties

IUPAC Name

tert-butyl 5-(aminomethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9-4-8(5-12)6-13-7-9/h4,6-7H,5,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLLKHGSNWXKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652147
Record name tert-Butyl 5-(aminomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887579-76-2
Record name tert-Butyl 5-(aminomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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